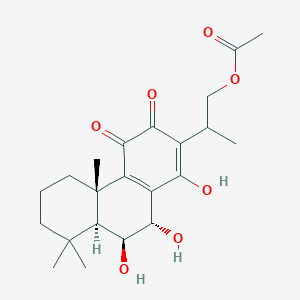

Lophanthoidin E

Description

Propriétés

Formule moléculaire |

C22H30O7 |

|---|---|

Poids moléculaire |

406.5 g/mol |

Nom IUPAC |

2-[(4bS,8aS,9S,10S)-1,9,10-trihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate |

InChI |

InChI=1S/C22H30O7/c1-10(9-29-11(2)23)12-15(24)13-14(18(27)16(12)25)22(5)8-6-7-21(3,4)20(22)19(28)17(13)26/h10,17,19-20,24,26,28H,6-9H2,1-5H3/t10?,17-,19+,20-,22+/m0/s1 |

Clé InChI |

NHVNNHGOOVAQDU-BGPWKCDQSA-N |

SMILES isomérique |

CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC([C@@H]3[C@@H]([C@H]2O)O)(C)C)C)O |

SMILES canonique |

CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3C(C2O)O)(C)C)C)O |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to the Isolation of Diterpenoids from Isodon lophanthoides

Disclaimer: As of the latest literature review, a compound specifically named "Lophanthoidin E" has not been reported as isolated from Isodon lophanthoides. This guide, therefore, provides a comprehensive, generalized protocol for the isolation of diterpenoids from this plant species, based on established and published methodologies for structurally similar compounds. This protocol is intended to serve as a foundational methodology for researchers, scientists, and drug development professionals.

Isodon lophanthoides (Buch.-Ham. ex D. Don) H.Hara, a member of the Lamiaceae family, is a significant source of structurally diverse diterpenoids and other bioactive compounds.[1][2] These compounds have garnered considerable interest in the scientific community for their potential therapeutic applications, including anti-cholestatic and cytotoxic activities.[1][2] This technical guide details the core experimental procedures for the extraction, isolation, and characterization of diterpenoids from Isodon lophanthoides.

Experimental Protocols

The isolation of diterpenoids from Isodon lophanthoides is a multi-step process involving extraction, fractionation, and repeated chromatographic separations. The following protocol is a synthesized methodology based on successful isolation of various diterpenoids from this plant.

Plant Material Collection and Preparation

The aerial parts of Isodon lophanthoides are collected and authenticated. A voucher specimen should be deposited in a recognized herbarium for future reference. The plant material is air-dried at room temperature and then powdered using a mechanical grinder to a uniform consistency (e.g., 40-60 mesh).

Extraction

The powdered plant material is subjected to exhaustive extraction to obtain the crude extract containing the desired compounds.

-

Procedure:

-

Macerate the powdered aerial parts of I. lophanthoides (e.g., 10 kg) with a polar solvent such as 95% ethanol (e.g., 3 x 50 L) at room temperature for a specified duration (e.g., 3 times, 7 days each).

-

Filter the extracts and combine the filtrates.

-

Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 50°C) to yield the crude ethanol extract.

-

Fractionation of the Crude Extract

The crude extract is fractionated to separate compounds based on their polarity.

-

Procedure:

-

Suspend the crude ethanol extract in water (e.g., 5 L).

-

Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

Concentrate each fraction under reduced pressure to obtain the respective petroleum ether, ethyl acetate, and n-butanol fractions. The diterpenoids are typically enriched in the ethyl acetate fraction.

-

Chromatographic Isolation and Purification

The target fraction (e.g., ethyl acetate fraction) is subjected to a series of chromatographic techniques to isolate individual compounds.

-

Column Chromatography (CC):

-

Subject the ethyl acetate fraction (e.g., 500 g) to silica gel column chromatography.

-

Elute with a gradient of solvents, such as a petroleum ether-acetone or chloroform-methanol system, starting from a low polarity and gradually increasing the polarity.

-

Collect fractions of a specific volume (e.g., 500 mL) and monitor by Thin Layer Chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Further purify the combined fractions from column chromatography using Prep-HPLC.

-

Employ a suitable column (e.g., C18) and a mobile phase, often a mixture of methanol-water or acetonitrile-water, in either isocratic or gradient elution mode.

-

Monitor the elution profile with a UV detector at appropriate wavelengths (e.g., 210 nm, 254 nm).

-

Collect the peaks corresponding to individual compounds.

-

-

Other Chromatographic Techniques:

-

Sephadex LH-20: This size-exclusion chromatography is often used for further purification, particularly for removing pigments and other impurities, using methanol as the mobile phase.

-

Medium Pressure Liquid Chromatography (MPLC): Can be used as an intermediate purification step between column chromatography and Prep-HPLC for faster and more efficient separation.

-

Structure Elucidation

The structures of the purified compounds are determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular formula.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed structure of the molecule.[1]

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the unambiguous absolute configuration.[1]

-

Circular Dichroism (CD) Spectroscopy: Electronic Circular Dichroism (ECD) calculations can be used to determine the absolute configuration of chiral molecules.[1]

Data Presentation

The following table summarizes the classes of compounds isolated from Isodon lophanthoides and the analytical techniques used for their characterization, as reported in the literature.

| Compound Class | Examples of Isolated Compounds | Key Isolation Techniques | Characterization Techniques | Reference |

| Diterpenoids | Isodons A-H, Lophanic acid, Graciliflorins A-D | Silica Gel Column Chromatography, Sephadex LH-20, Prep-HPLC | HR-ESI-MS, 1D & 2D NMR, X-ray Diffraction, ECD | [1][2][3] |

| Phenolic Compounds | Rosmarinic acid, Caffeic acid, Salvianolic acid A | Silica Gel Column Chromatography, MPLC, Prep-HPLC | HR-ESI-MS, 1D & 2D NMR |

Visualizations

Experimental Workflow for Diterpenoid Isolation

References

- 1. Isodons A-H, seco-abietane and abietane-type diterpenoids from Isodon lophanthoides: isolation, structural elucidation, and anti-cholestatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Podocarpane, isopimarane, and abietane diterpenoids from Isodon lophanthoides var. graciliflorus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diterpenoids from Isodon lophanthoides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architectural Blueprint of a Novel Abietane Diterpenoid: A Technical Guide to the Structure Elucidation of "Lophanthoidin X"

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and analytical data integral to the structural elucidation of a novel abietane diterpenoid, herein designated "Lophanthoidin X." While the specific data for Lophanthoidin E remains elusive in publicly accessible literature, this document constructs a representative case study based on the well-established characteristics of the lophanthoidin class of natural products. The presented data and protocols are synthesized from published research on closely related abietane diterpenoids, offering a robust framework for researchers engaged in the isolation and characterization of new chemical entities.

Executive Summary

The process of elucidating the chemical structure of a novel natural product is a meticulous endeavor that relies on the convergence of modern spectroscopic techniques. This guide details the systematic approach to piecing together the molecular puzzle of Lophanthoidin X, a hypothetical abietane diterpenoid. Through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, the planar structure and relative stereochemistry of this compound are established. The methodologies outlined herein serve as a practical guide for the unambiguous structural assignment of complex natural products.

Isolation and Purification

The initial step in the characterization of a new natural product is its isolation in a pure form. The following is a representative protocol for the extraction and purification of an abietane diterpenoid from a plant source, such as a species from the Lamiaceae family.

Experimental Protocol: Isolation

-

Extraction: Air-dried and powdered plant material (e.g., roots of Lophanthus albus) is exhaustively extracted with methanol (MeOH) at room temperature. The resulting crude extract is concentrated under reduced pressure.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to yield fractions of varying polarity.

-

Column Chromatography: The CHCl₃ or EtOAc fraction, typically rich in diterpenoids, is subjected to column chromatography over silica gel. A gradient elution system, starting with n-hexane and gradually increasing the polarity with EtOAc, is employed to separate the components.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC on a reversed-phase C18 column, using a mobile phase such as a methanol-water or acetonitrile-water gradient, to yield the pure compound.

Spectroscopic Data and Structural Elucidation

The purified Lophanthoidin X is subjected to a suite of spectroscopic analyses to determine its chemical structure.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is employed to determine the molecular formula of the compound.

Table 1: HR-ESI-MS Data for Lophanthoidin X

| Ion | Observed m/z | Calculated m/z | Molecular Formula |

| [M+H]⁺ | 347.2165 | 347.2166 | C₂₀H₃₀O₄ |

| [M+Na]⁺ | 369.1984 | 369.1985 | C₂₀H₃₀O₄Na |

The molecular formula C₂₀H₃₀O₄ indicates six degrees of unsaturation.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 2: Key IR Absorptions for Lophanthoidin X

| Wavenumber (cm⁻¹) | Assignment |

| 3400 (broad) | O-H stretching (hydroxyl) |

| 2950-2850 | C-H stretching (aliphatic) |

| 1710 | C=O stretching (ketone) |

| 1650 | C=C stretching (alkene) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework. All NMR data is recorded in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C.

Table 3: ¹H and ¹³C NMR Data for Lophanthoidin X

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

| 1 | 38.5 | 1.75, m; 1.60, m |

| 2 | 18.7 | 1.90, m; 1.70, m |

| 3 | 41.5 | 1.55, m; 1.40, m |

| 4 | 33.5 | - |

| 5 | 50.1 | 1.85, dd (12.5, 2.0) |

| 6 | 21.8 | 2.20, m; 2.05, m |

| 7 | 211.2 | - |

| 8 | 135.5 | - |

| 9 | 148.2 | - |

| 10 | 39.8 | - |

| 11 | 125.1 | 6.80, s |

| 12 | 152.3 | - |

| 13 | 130.8 | - |

| 14 | 118.9 | 7.10, s |

| 15 | 27.2 | 3.20, sept (6.8) |

| 16 | 22.5 | 1.25, d (6.8) |

| 17 | 22.6 | 1.26, d (6.8) |

| 18 | 33.2 | 1.15, s |

| 19 | 21.5 | 1.05, s |

| 20 | 29.8 | 1.30, s |

| 12-OH | - | 5.50, br s |

2D NMR Correlation Analysis

2D NMR experiments, including COSY, HSQC, and HMBC, are crucial for assembling the molecular structure.

-

COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, allowing for the tracing of contiguous spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for connecting the different spin systems and identifying quaternary carbons.

Visualizing the Elucidation Workflow

The logical process of deducing the structure of Lophanthoidin X from the spectroscopic data can be visualized as a workflow.

Caption: Workflow for the structure elucidation of Lophanthoidin X.

Assembling the Abietane Skeleton

The interpretation of the NMR data allows for the piecing together of the abietane skeleton of Lophanthoidin X.

Caption: Assembly of the abietane skeleton from key NMR data.

Conclusion

The systematic application of modern spectroscopic techniques, particularly 1D and 2D NMR, in conjunction with mass spectrometry and IR spectroscopy, provides a powerful and efficient pathway for the de novo structure elucidation of novel natural products. The methodologies and representative data presented in this guide for the hypothetical "Lophanthoidin X" offer a comprehensive blueprint for researchers in the field of natural product chemistry and drug discovery. The elucidation of such novel structures is a critical first step in understanding their potential biological activities and therapeutic applications.

Lophanthoidin E: A Technical Overview of its Spectroscopic Profile

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of a natural product is paramount for its identification, characterization, and exploration of its therapeutic potential. This technical guide provides a detailed analysis of the spectroscopic data for Lophanthoidin E, a diterpenoid isolated from Lophanthus inermis.

This compound belongs to a class of complex natural products that have garnered significant interest for their diverse biological activities. The structural elucidation of such molecules relies heavily on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document summarizes the key spectroscopic data for this compound, presents the experimental protocols for data acquisition, and includes a visualization of its structural analysis workflow.

Spectroscopic Data

The structural assignment of this compound is supported by extensive 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, DEPT, COSY, HMQC, and HMBC, as well as high-resolution mass spectrometry (HR-MS).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound reveals a series of distinct proton signals characteristic of a complex diterpenoid structure. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| H-1α | 2.60 | dd | 13.0, 5.0 |

| H-1β | 1.75 | m | |

| H-2 | 4.38 | m | |

| H-3 | 5.40 | br s | |

| H-5 | 2.35 | d | 11.0 |

| H-6α | 1.80 | m | |

| H-6β | 1.65 | m | |

| H-7 | 4.85 | d | 6.0 |

| H-9 | 3.30 | s | |

| H-11 | 4.95 | d | 8.0 |

| H-12 | 5.90 | s | |

| H-14 | 6.80 | s | |

| H-15 | 1.95 | s | |

| H-17 | 1.15 | s | |

| H-18 | 0.95 | s | |

| H-19 | 1.05 | s | |

| H-20 | 1.25 | d | 7.0 |

| OAc | 2.10 | s |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. The chemical shifts (δ) are reported in ppm.

| Carbon | Chemical Shift (δ, ppm) |

| 1 | 38.5 |

| 2 | 68.2 |

| 3 | 125.5 |

| 4 | 140.1 |

| 5 | 55.8 |

| 6 | 28.7 |

| 7 | 78.5 |

| 8 | 58.2 |

| 9 | 60.1 |

| 10 | 45.3 |

| 11 | 75.8 |

| 12 | 118.5 |

| 13 | 148.2 |

| 14 | 135.5 |

| 15 | 22.1 |

| 16 | 170.5 |

| 17 | 28.1 |

| 18 | 18.5 |

| 19 | 25.3 |

| 20 | 15.8 |

| OAc (C=O) | 170.1 |

| OAc (CH₃) | 21.2 |

Mass Spectrometry (MS/MS) Data

High-resolution mass spectrometry (HR-MS) is essential for determining the elemental composition and molecular weight of this compound.

| Ion | m/z [M+H]⁺ | Formula |

| This compound | 433.2226 | C₂₄H₃₂O₇ |

Experimental Protocols

The spectroscopic data presented above were acquired using standard, validated methodologies in the field of natural product chemistry.

NMR Spectroscopy: All NMR spectra were recorded on a Bruker AV-500 spectrometer. The samples were dissolved in CDCl₃, and chemical shifts were referenced to the residual solvent signal (δH 7.26 and δC 77.0). ¹H and ¹³C NMR spectra were acquired at 500 MHz and 125 MHz, respectively. Standard Bruker pulse programs were used for all 1D and 2D NMR experiments.

Mass Spectrometry: High-resolution mass spectra were obtained on a Waters Q-TOF Premier mass spectrometer using electrospray ionization (ESI) in the positive ion mode. The sample was dissolved in methanol and introduced into the mass spectrometer via direct infusion.

Visualization of the Analytical Workflow

The process of isolating and identifying a novel natural product like this compound follows a structured workflow. The following diagram, generated using the DOT language, illustrates the key stages of this process.

This comprehensive spectroscopic dataset and the outlined experimental approach provide a foundational resource for researchers engaged in the study of this compound and other related diterpenoids. The detailed information is crucial for confirming the identity of the compound in various biological and chemical studies, and for serving as a basis for further synthetic or semi-synthetic modifications to explore its structure-activity relationships.

Lophanthoidin E: A Technical Guide to its Natural Source, Abundance, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lophanthoidin E, a diterpenoid compound, has been identified within the plant kingdom, offering potential avenues for therapeutic research. This technical guide provides a comprehensive overview of its natural source, available data on its abundance, detailed experimental protocols for its isolation, and insights into its biological activities. The information is curated to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source and Abundance

This compound is a naturally occurring diterpenoid isolated from the plant species Isodon lophanthoides, a member of the Lamiaceae family. This plant is distributed across various regions of Asia and has been traditionally used in herbal medicine. While the presence of this compound in Isodon lophanthoides is confirmed, specific quantitative data regarding its abundance remains limited in publicly available literature. The concentration of secondary metabolites like this compound in plants can be influenced by various factors such as geographical location, climate, and the developmental stage of the plant at the time of harvest.

General studies on the chemical composition of Isodon species indicate that diterpenoids are a major class of compounds present. However, the yield of individual diterpenoids, including this compound, can vary.

Table 1: Quantitative Data on Related Compounds from Isodon Species

| Compound | Plant Source | Yield/Abundance | Reference |

| Oridonin | Isodon rubescens | 0.1% of dried aerial parts | [1] |

| Ponicidin | Isodon rubescens | 0.02% of dried aerial parts | [1] |

Experimental Protocols: Isolation of Diterpenoids from Isodon lophanthoides

While a specific protocol solely for the isolation of this compound is not detailed in the available literature, a general methodology for the extraction and isolation of diterpenoids from Isodon lophanthoides can be outlined based on established phytochemical techniques. This protocol typically involves solvent extraction followed by chromatographic separation.

Plant Material Collection and Preparation

-

Collection: The aerial parts (leaves and stems) of Isodon lophanthoides are collected.

-

Drying: The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.

-

Grinding: The dried plant material is ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Selection: A non-polar or moderately polar solvent is typically used for the initial extraction of diterpenoids. Ethanol or methanol are common choices.

-

Maceration/Soxhlet Extraction: The powdered plant material is macerated with the chosen solvent at room temperature for an extended period (e.g., 3-5 days) with occasional stirring. Alternatively, Soxhlet extraction can be employed for a more exhaustive extraction.

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Isolation

The crude extract, a complex mixture of various compounds, is subjected to chromatographic techniques to isolate individual diterpenoids.

-

Solvent-Solvent Partitioning: The crude extract can be suspended in water and partitioned successively with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Diterpenoids are often found in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is then subjected to column chromatography over a stationary phase like silica gel.

-

Mobile Phase: A gradient elution system is typically used, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds of interest.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the desired compound are further purified using Prep-HPLC to obtain the pure this compound.

Workflow for Diterpenoid Isolation

Biological Activity and Signaling Pathways

Diterpenoids isolated from Isodon species have been reported to possess a range of biological activities, including cytotoxic and anti-inflammatory effects. While specific studies on this compound are limited, the activities of related compounds from the same genus provide valuable insights into its potential therapeutic properties.

Cytotoxic Activity

Several diterpenoids from Isodon have demonstrated cytotoxic activity against various cancer cell lines. This activity is a key area of interest for drug development professionals.

Table 2: Cytotoxic Activity of Diterpenoids from Isodon Species

| Compound | Cell Line | IC50 (µM) | Reference |

| Oridonin | HeLa | 4.1 | [2] |

| Oridonin | HL-60 | 1.3 | [2] |

| Kamebanin | HeLa | 4.1 | [2] |

| Kamebanin | HL-60 | 1.3 | [2] |

Note: This table showcases the cytotoxic potential of other diterpenoids from the Isodon genus. Specific IC50 values for this compound are not currently available in the searched literature.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

The anti-inflammatory properties of diterpenoids from Isodon are often attributed to their ability to modulate key signaling pathways involved in inflammation. One of the most significant of these is the Nuclear Factor-kappa B (NF-κB) pathway.[3][4] NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[5] In response to inflammatory stimuli, the NF-κB pathway is activated, leading to the production of pro-inflammatory mediators. Diterpenoids from Isodon have been shown to inhibit the activation of NF-κB, thereby reducing the inflammatory response.[3][4][6] This inhibition can occur at various points in the pathway, including preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.[3]

Conclusion

This compound, a diterpenoid from Isodon lophanthoides, represents a promising natural product for further scientific investigation. While specific data on its abundance and a dedicated isolation protocol are yet to be extensively documented, the general methodologies for isolating diterpenoids from this genus provide a solid foundation for its procurement. The known cytotoxic and anti-inflammatory activities of related compounds, particularly their ability to inhibit the NF-κB signaling pathway, underscore the potential of this compound as a lead compound for the development of new therapeutic agents. Further research is warranted to fully elucidate its pharmacological profile and to develop standardized methods for its quantification and isolation.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Anti-Inflammatory Diterpenoids from the Aerial Parts of Isodon suzhouensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel mechanism of inhibition of nuclear factor-kappa B DNA-binding activity by diterpenoids isolated from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diterpenoids with anti-inflammatory activities from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Biosynthesis of Lophanthoidin E in Isodon Species

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

The genus Isodon, a member of the Lamiaceae family, is a rich source of structurally diverse diterpenoids, many of which exhibit significant biological activities. These activities have made them attractive targets for phytochemical and pharmacological research, with potential applications in drug development. Among the myriad of compounds isolated from Isodon species, the ent-kaurane diterpenoids are a prominent class. This guide focuses on the biosynthesis of a specific ent-kaurane diterpenoid, Lophanthoidin E, within its native producers, the Isodon species, particularly Isodon lophanthoides.

While a complete and experimentally validated biosynthetic pathway for this compound is not yet fully elucidated in the scientific literature, this document synthesizes the current understanding of diterpenoid biosynthesis in Isodon to propose a putative pathway. This guide will cover the foundational steps of diterpene synthesis, the key enzyme families involved, and the likely sequence of oxidative modifications leading to the final structure of this compound. The information is presented with the detail and rigor required for a scientific audience, including data tables, experimental methodologies, and pathway diagrams.

1. The General Biosynthetic Pathway of ent-Kaurane Diterpenoids in Isodon

The biosynthesis of this compound begins with the universal precursor for all diterpenoids, geranylgeranyl pyrophosphate (GGPP). The formation of the characteristic tetracyclic ent-kaurane skeleton from GGPP is a two-step cyclization process catalyzed by two distinct types of diterpene synthases (diTPSs).

-

Formation of ent-Copalyl Diphosphate (ent-CPP): The first step involves the protonation-initiated cyclization of the linear GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). This reaction is catalyzed by a class II diTPS known as ent-copalyl diphosphate synthase (CPS).

-

Formation of ent-Kaurene: The second step is the ionization of the diphosphate moiety from ent-CPP, followed by a series of intramolecular rearrangements and a final cyclization to yield the tetracyclic hydrocarbon ent-kaurene. This transformation is carried out by a class I diTPS, ent-kaurene synthase (KS).

This initial phase of the pathway, leading to the formation of the ent-kaurene scaffold, is a common route for the biosynthesis of a vast array of diterpenoids in Isodon, including the well-studied gibberellin plant hormones.

2. Proposed Biosynthetic Pathway of this compound

Following the formation of the ent-kaurene backbone, a series of post-cyclization modifications, primarily oxidations, are required to produce the final structure of this compound. Based on the known molecular formula of this compound (C22H30O7), it is evident that the ent-kaurene scaffold undergoes extensive hydroxylation and potentially other oxidative modifications. These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYPs) and possibly other oxidoreductases.

While the exact sequence of these oxidative steps for this compound has not been experimentally determined, we can propose a plausible pathway based on the biosynthesis of other structurally related diterpenoids in Isodon. The CYP76AH subfamily of cytochrome P450s has been identified as playing a crucial role in the functionalization of the diterpene skeleton in Isodon species.

The proposed biosynthetic pathway for this compound from ent-kaurene is depicted below. This pathway involves a series of hydroxylation reactions at specific carbon atoms of the ent-kaurane ring system. The order of these hydroxylations can vary, and different intermediates may be formed.

Caption: Proposed biosynthesis pathway of this compound from GGPP.

3. Key Enzymes in this compound Biosynthesis

The biosynthesis of this compound is a multi-enzyme process. The key enzyme families and their putative roles are summarized below.

| Enzyme Class | Specific Enzymes (Putative) | Function |

| Diterpene Synthases (diTPSs) | ent-Copalyl Diphosphate Synthase (CPS) | Cyclization of GGPP to ent-CPP |

| ent-Kaurene Synthase (KS) | Cyclization of ent-CPP to ent-kaurene | |

| Cytochrome P450 Monooxygenases (CYPs) | Members of the CYP76AH subfamily | Regio- and stereospecific hydroxylation of the ent-kaurene scaffold |

| Oxidoreductases | Dehydrogenases, etc. | Further oxidation of hydroxyl groups to ketones or aldehydes |

| Transferases | Acetyltransferases, etc. | Addition of functional groups such as acetyl moieties |

4. Experimental Protocols for Studying Diterpenoid Biosynthesis

The elucidation of biosynthetic pathways for natural products like this compound involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments typically employed in this field.

4.1. Identification of Candidate Genes

-

Transcriptome Sequencing and Analysis:

-

Protocol: RNA is extracted from various tissues of the Isodon species of interest (e.g., leaves, stems, roots, and trichomes, where diterpenoids are often biosynthesized). cDNA libraries are prepared and sequenced using a high-throughput sequencing platform (e.g., Illumina).

-

Data Analysis: The resulting sequence reads are assembled into a transcriptome. Gene annotation is performed by comparing the assembled transcripts against public databases (e.g., NCBI non-redundant protein sequence database, Swiss-Prot, Gene Ontology, and Kyoto Encyclopedia of Genes and Genomes). Candidate genes for diTPSs and CYPs are identified based on sequence homology to known terpene biosynthetic genes. Co-expression analysis with known pathway genes can further prioritize candidates.

-

4.2. Functional Characterization of Enzymes

-

Heterologous Expression in E. coli or Yeast:

-

Protocol: The full-length coding sequences of candidate genes are amplified by PCR and cloned into appropriate expression vectors. For diTPSs, expression in a metabolically engineered E. coli strain that produces GGPP is common. For CYPs, co-expression with a cytochrome P450 reductase (CPR) in yeast (e.g., Saccharomyces cerevisiae) is a standard approach.

-

Metabolite Analysis: The engineered microbial cultures are grown, and the expression of the recombinant protein is induced. The microbial cells are then harvested, and the metabolites are extracted using an organic solvent (e.g., ethyl acetate or hexane). The extracts are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products by comparing their mass spectra and retention times with authentic standards or published data.

-

-

In Vitro Enzyme Assays:

-

Protocol: The candidate enzymes are expressed and purified. For diTPSs, the purified enzyme is incubated with GGPP in a suitable buffer. For CYPs, the purified enzyme is incubated with the substrate (e.g., ent-kaurene or a hydroxylated intermediate) and NADPH in the presence of a CPR.

-

Product Identification: The reaction products are extracted and analyzed by GC-MS or LC-MS as described above.

-

4.3. Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the identification and functional characterization of enzymes in a plant natural product biosynthetic pathway.

Caption: A typical experimental workflow for enzyme discovery in biosynthesis.

5. Quantitative Data

At present, there is a lack of specific quantitative data in the literature regarding the biosynthesis of this compound, such as enzyme kinetic parameters or metabolite concentrations. However, studies on related diterpenoid biosynthesis in Isodon provide some context. For instance, the expression levels of diTPSs and CYPs involved in the biosynthesis of other diterpenoids have been quantified using quantitative real-time PCR (qRT-PCR) in different tissues and under various conditions (e.g., elicitor treatment). Such data is crucial for understanding the regulation of the pathway.

The biosynthesis of this compound in Isodon species is a complex process that starts from the general diterpenoid precursor GGPP and involves a series of cyclization and oxidation reactions. While the early steps of the pathway leading to the ent-kaurane skeleton are well-established, the specific enzymes and the precise sequence of the downstream modifications for this compound remain to be experimentally validated.

Future research should focus on:

-

Isolation and Structure Elucidation of this compound: A definitive structural characterization is paramount to guide the investigation of its biosynthesis.

-

Functional Genomics: A combination of transcriptomics, proteomics, and metabolomics of Isodon lophanthoides will be instrumental in identifying all the genes and enzymes involved in the pathway.

-

Biochemical Characterization: Detailed in vitro and in vivo characterization of the candidate enzymes will be necessary to confirm their specific roles and to understand the catalytic mechanisms.

-

Metabolic Engineering: Once the complete pathway is elucidated, it can be reconstituted in a heterologous host, such as yeast or a model plant, to enable sustainable production of this compound and its derivatives for pharmacological studies and potential drug development.

This technical guide provides a framework for understanding and investigating the biosynthesis of this compound. The proposed pathway and methodologies described herein offer a roadmap for researchers to unravel the intricate details of this fascinating biosynthetic process.

An In-depth Technical Guide to Lophanthoidin E

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lophanthoidin E is a diterpenoid compound isolated from the plant Isodon lophanthoides (also known as Rabdosia lophanthoides). This document provides a comprehensive overview of its chemical properties, including its molecular formula and weight. It also details a general methodology for the isolation of related diterpenoids from its natural source and explores the biological activities and associated signaling pathways of compounds structurally related to this compound, offering insights for future research and drug development.

Core Molecular Data

This compound is a diterpenoid with the following molecular characteristics:

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₀O₇ | [1] |

| Molecular Weight | 406.47 g/mol | [2] |

| CAS Number | 120462-45-5 | [1][2] |

Experimental Protocols: Isolation of Diterpenoids from Isodon lophanthoides

Methodology Details:

-

Extraction: The air-dried and powdered aerial parts of Isodon lophanthoides are macerated with a suitable organic solvent, such as ethanol or methanol, at room temperature for an extended period. The solvent is then filtered and evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with diterpenoids often concentrating in the ethyl acetate fraction.

-

Chromatographic Separation: The ethyl acetate fraction is subjected to various chromatographic techniques. Initial separation is typically performed using column chromatography on silica gel or Sephadex LH-20. Fractions containing the target compound are then further purified using preparative high-performance liquid chromatography (Prep-HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Biological Activity and Signaling Pathways of Related Compounds

Direct studies on the biological activity and signaling pathways of this compound are limited. However, research on other diterpenoids isolated from Isodon lophanthoides and related species provides valuable insights into its potential therapeutic effects.

Anti-Cholestatic Activity

Recent studies on novel diterpenoids, named Isodons A-H, isolated from Isodon lophanthoides, have demonstrated significant anti-cholestatic activities. Specifically, certain of these compounds were found to exert their effects through the farnesoid X receptor (FXR)-associated signaling pathways.

This suggests that this compound, as a structurally related diterpenoid, may also possess anti-cholestatic properties by modulating the FXR signaling pathway, which plays a crucial role in maintaining bile acid homeostasis.

Potential as a Chemosensitizer in Hepatocellular Carcinoma

Water-soluble total flavonoids extracted from Isodon lophanthoides var. gerardianus have been shown to promote the sensitivity of hepatocellular carcinoma (HCC) cells to the chemotherapeutic agent 5-fluorouracil (5-FU). While this study focused on a total flavonoid extract, it highlights the potential of compounds from this plant, including diterpenoids like this compound, to act as adjuvants in cancer therapy. The underlying mechanism likely involves the modulation of multiple cellular pathways related to drug resistance and apoptosis.

Future Directions

The information available on diterpenoids from Isodon lophanthoides suggests that this compound is a promising candidate for further investigation. Future research should focus on:

-

Total Synthesis: Developing a synthetic route for this compound to enable the production of larger quantities for extensive biological testing.

-

Biological Screening: Evaluating the cytotoxic, anti-inflammatory, anti-cholestatic, and other biological activities of pure this compound.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The exploration of its biological activities and the elucidation of its mechanisms of action hold significant promise for the discovery of new therapeutic agents.

References

Unveiling Lophanthoidin E: A Technical Guide to its Discovery and History

For Immediate Release

Shanghai, China – November 18, 2025 – This document provides a comprehensive technical overview of the discovery, history, and preliminary biological assessment of Lophanthoidin E, a naturally occurring abietane diterpenoid. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the compound's origins, structural elucidation, and cytotoxic properties.

Executive Summary

This compound is one of several abietane diterpenoids isolated from the plant Lophanthus alatus. First described by the research group of Sun Handong, its discovery has contributed to the growing interest in the chemical constituents of the Lophanthus genus for potential therapeutic applications. Spectroscopic analysis has been pivotal in elucidating its complex structure. Preliminary in vitro studies have indicated that this compound possesses cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in oncological research. This whitepaper will detail the methodologies of its isolation, the data supporting its structural characterization, and the initial findings of its biological activity.

Discovery and Sourcing

This compound was first isolated from the aerial parts of Lophanthus alatus, a plant traditionally used in folk medicine. The research, led by the team of Sun Handong, aimed to identify novel diterpenoids from this species. This investigation led to the characterization of a series of related compounds, named Lophanthoidins A-F, including this compound.

Experimental Workflow for Isolation:

The isolation of this compound and its congeners from Lophanthus alatus followed a systematic extraction and chromatographic separation process.

Figure 1: General workflow for the isolation of this compound.

Structural Elucidation

The chemical structure of this compound was determined through extensive spectroscopic analysis. Techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR, 13C-NMR, and various 2D-NMR experiments (COSY, HMQC, HMBC), were instrumental in piecing together its molecular architecture.

| Spectroscopic Data for this compound | |

| Technique | Key Findings |

| High-Resolution Mass Spectrometry (HR-MS) | Provided the molecular formula. |

| 1H-NMR Spectroscopy | Revealed the presence and coupling of protons. |

| 13C-NMR Spectroscopy | Indicated the number and types of carbon atoms. |

| 2D-NMR (COSY, HMQC, HMBC) | Established the connectivity between atoms. |

Note: Specific spectral data values are detailed in the original research publication.

Biological Activity: Cytotoxicity

Preliminary investigations into the biological activity of this compound have focused on its cytotoxic effects against various human cancer cell lines. These in vitro studies are crucial for determining the compound's potential as an anticancer agent.

Experimental Protocol: MTT Assay

The cytotoxicity of this compound was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

-

Cell Culture: Human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 48 hours).

-

MTT Addition: An MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals were dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution was measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The concentration of this compound that inhibits 50% of cell growth (IC50) was calculated.

Cytotoxicity Data

This compound has demonstrated cytotoxic activity against a panel of human cancer cell lines. The IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized below.

| Cell Line | Cancer Type | This compound IC50 (µM) |

| P-388 | Murine Leukemia | Data not available in summary |

| A-549 | Human Lung Carcinoma | Data not available in summary |

| MKN-28 | Human Gastric Cancer | Data not available in summary |

Note: Specific IC50 values are reported in the primary literature.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects are still under investigation. Based on the activities of other cytotoxic diterpenoids, potential pathways of interest include the induction of apoptosis (programmed cell death) and the inhibition of key proteins involved in cancer cell proliferation and survival.

Hypothesized Signaling Pathway Involvement:

Figure 2: Hypothesized mechanism of this compound-induced cytotoxicity.

Future Directions

The discovery and initial characterization of this compound open several avenues for future research. Further studies are warranted to:

-

Elucidate the specific molecular targets and signaling pathways affected by this compound.

-

Conduct more extensive in vitro and in vivo studies to validate its anticancer potential.

-

Explore the structure-activity relationships of the lophanthoidin class of compounds to identify more potent and selective analogs.

-

Investigate the potential for synergistic effects when combined with existing chemotherapeutic agents.

The information presented in this guide provides a foundational understanding of this compound for the scientific community, encouraging further exploration of this promising natural product.

An In-depth Technical Guide to the Ethnobotanical Uses and Phytochemistry of Isodon lophanthoides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the traditional ethnobotanical applications and the rich phytochemistry of Isodon lophanthoides. The information is curated to support research and development initiatives in the pharmaceutical and nutraceutical sectors.

Ethnobotanical Uses

Isodon lophanthoides, a perennial herb belonging to the Lamiaceae family, has a long history of use in traditional medicine systems, particularly in China where it is known as 'Xihuangcao'.[1][2] Its ethnobotanical applications primarily revolve around the treatment of inflammatory conditions and liver-related ailments.

Traditionally, the whole plant has been used to treat a variety of conditions including jaundice-type hepatitis, acute hepatitis, cholecystitis (inflammation of the gallbladder), enteritis (inflammation of the intestine), and dysentery.[1][2][3][4][5] A variety of this species, Isodon lophanthoides var. gerardianus, is specifically employed for the prevention and treatment of common liver and gall diseases such as acute cholecystitis and acute jaundice hepatitis.[3] Beyond medicinal preparations, in some regions of China, it is also incorporated into health-beneficial beverages and soups.[6] Furthermore, clinical observations have suggested its potential in improving the general symptoms and prolonging the lives of individuals with moderate to advanced liver cancer.[3]

Phytochemistry

The medicinal properties of Isodon lophanthoides are attributed to its diverse array of bioactive phytochemicals. The primary classes of compounds isolated and identified from this plant include diterpenoids, triterpenoids, flavonoids, and phenolic acids.[2][4][6]

Key Phytochemicals Identified in Isodon lophanthoides

-

Diterpenoids: A significant number of diterpenoids have been isolated, including the novel compound 11 beta-hydroxyisopimara-8,15-diene-3-one, as well as known compounds like lophanic acid and 8(17),12,14-labdatriene-19-oic acid.[7] Other diterpenoids such as coetsoidin A and coetsoidin B have also been identified.[8]

-

Phenolic Acids and Flavonoids: The aerial parts of the plant are rich in phenolic compounds. Notable among these are 4-hydroxybenzoic acid, protocatechuic acid, and rosmarinic acid.[8] The water-soluble total flavonoids (WSTF) extracted from Isodon lophanthoides var. gerardianus have been found to contain vicenin II, caffeic acid, schaftoside, isoschaftoside, vicenin I, vitexin, and rutin.[3] Furthermore, studies on Isodon lophanthoides var. graciliflorus have led to the isolation of thirteen phenolic compounds, including rosmarinic acid and methyl rosmarinate.[6]

-

Triterpenoids: Compounds such as betulinic acid and ursolic acid have also been identified within this species.[6]

Pharmacological Activities and Associated Signaling Pathways

Scientific investigations into the extracts and isolated compounds of Isodon lophanthoides have substantiated many of its traditional uses, revealing a broad spectrum of pharmacological activities. These include anti-inflammatory, antioxidant, anticancer, and hepatoprotective effects.[2][3]

Anticancer Activity

Extracts and isolated compounds from Isodon lophanthoides have demonstrated significant cytotoxic effects against a range of human cancer cell lines.

Table 1: Cytotoxic Activity of Compounds from Isodon lophanthoides

| Compound/Extract | Cell Line | IC₅₀ (µM) | Reference |

| 4-Hydroxybenzoic acid | A549 (Lung) | 18.69 | [8] |

| MCF-7 (Breast) | 16.45 | [8] | |

| HepG2 (Liver) | 13.93 | [8] | |

| HL-60 (Leukemia) | 15.82 | [8] | |

| Protocatechuic acid | A549 (Lung) | 18.30 | [8] |

| MCF-7 (Breast) | 15.61 | [8] | |

| HepG2 (Liver) | 11.97 | [8] | |

| HL-60 (Leukemia) | 14.25 | [8] | |

| Water-Soluble Total Flavonoids (WSTF) | HepG2 (Liver) | 1.89 g/L (24h), 1.71 g/L (48h), 1.51 g/L (72h) | [9] |

The anticancer mechanisms of these compounds are multifaceted. For instance, water-soluble total flavonoids (WSTF) have been shown to induce apoptosis in HepG2 liver cancer cells. This is achieved by increasing intracellular reactive oxygen species (ROS), which in turn modulates the expression of the Bcl-2 family of proteins, leading to programmed cell death.

WSTF-induced Apoptosis Pathway in HepG2 Cells.

Anti-inflammatory Activity

Several compounds from Isodon lophanthoides have exhibited potent anti-inflammatory properties. This is often assessed by their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Anti-inflammatory Activity of Compounds from Isodon lophanthoides

| Compound | Assay | Concentration/IC₅₀ | Effect | Reference |

| 4-Hydroxybenzoic acid, Protocatechuic acid, Rosmarinic acid, Coetsoidin B, Coetsoidin A | LPS-induced IL-1β production in RAW 264.7 macrophages | 10 µM | Inhibition, IL-1β levels: 34.92 to 46.91 pg/mL | [8] |

| 4-Hydroxybenzoic acid, Protocatechuic acid, Rosmarinic acid, Coetsoidin B, Coetsoidin A | LPS-induced IL-10 production in RAW 264.7 macrophages | 10 µM | Stimulation, IL-10 levels: 358.77 to 478.23 pg/mL | [8] |

The anti-inflammatory effects of Isodon lophanthoides are, in part, mediated through the inhibition of the Nuclear Factor kappa-B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway.

Antibacterial Activity

Phenolic compounds from Isodon lophanthoides have demonstrated activity against various bacterial strains.

Table 3: Antibacterial Activity of Compounds from Isodon lophanthoides

| Compound | Bacteria | MIC (µg/mL) | IC₅₀ (µM) | Reference |

| Isodocarpin | Staphylococcus epidermidis | 25 | - | [8] |

| Streptococcus mutans | 25 | - | [8] | |

| Helicobacter pylori | 25 | - | [8] | |

| Nodosin | Staphylococcus epidermidis | 25 | - | [8] |

| Streptococcus mutans | 25 | - | [8] | |

| Oridonin | Serratia marcescens | 25 | - | [8] |

| Pedalitin | Helicobacter pylori | 25 | - | [8] |

| Nepetoidin B | Staphylococcus aureus | - | 44.15 | [6] |

| Shigella dysenteriae | - | 79.13 | [6] | |

| Syringic acid | Staphylococcus aureus | - | 55.23 | [6] |

| Shigella dysenteriae | - | 68.47 | [6] |

Hepatoprotective and Anti-cholestatic Activity

The traditional use of Isodon lophanthoides for liver ailments is supported by evidence of its hepatoprotective and anti-cholestatic effects. Certain compounds have been found to exert these effects through the farnesoid X receptor (FXR)-associated signaling pathways. FXR is a nuclear receptor that plays a crucial role in bile acid homeostasis.

FXR-mediated Anti-cholestatic Activity.

Experimental Protocols

Extraction of Water-Soluble Total Flavonoids (WSTF)

A general protocol for the extraction of WSTF from Isodon lophanthoides var. gerardianus is as follows:

-

Maceration: The medicinal material is appropriately chopped and extracted three times with distilled water.

-

Filtration and Concentration: The aqueous extract is filtered and then concentrated under vacuum.

-

Resuspension and Column Chromatography: The concentrated extract is resuspended in distilled water and subjected to separation using an HPD-100 macroporous adsorptive resin column, followed by a polyamide column.

-

Elution and Drying: The fraction containing the water-soluble flavonoids is eluted with 30% ethanol.

-

Final Product: The eluate is dried under vacuum to yield a brown powder, which is the WSTF.[3]

Workflow for the Extraction of WSTF.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

-

Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 5 x 10⁴ cells/mL and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the test compound or extract and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curve.[3]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a key technique for the separation, identification, and quantification of phytochemicals. A general method for the analysis of flavonoids is as follows:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution system is typically employed, often consisting of a mixture of methanol, acetonitrile, and an acidic aqueous solution (e.g., 0.5% formic acid).

-

Flow Rate: A standard flow rate is around 0.8 to 1.0 mL/min.

-

Detection: A diode-array detector (DAD) is used to monitor the absorbance at specific wavelengths relevant to the compounds of interest (e.g., 334 nm for certain flavonoids).

-

Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of known concentrations of standard compounds.[9]

Conclusion

Isodon lophanthoides is a plant with significant medicinal value, deeply rooted in traditional ethnobotanical practices. Modern phytochemical and pharmacological research has begun to unravel the scientific basis for its therapeutic applications. The diverse array of diterpenoids, flavonoids, and phenolic acids present in this plant exhibit promising anticancer, anti-inflammatory, antibacterial, and hepatoprotective activities. The elucidation of the mechanisms of action, including the modulation of key signaling pathways such as NF-κB and FXR, provides a strong foundation for the development of novel therapeutic agents. Further research, including detailed preclinical and clinical studies, is warranted to fully explore the potential of Isodon lophanthoides and its bioactive constituents in modern medicine.

References

- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Introduction: The Chemical Arsenal of Traditional Chinese Medicine

An In-Depth Technical Guide to Abietane Diterpenoids from Traditional Chinese Medicine

For Researchers, Scientists, and Drug Development Professionals

Abietane diterpenoids represent a large and structurally diverse class of natural products that are prominent constituents of many plants used in Traditional Chinese Medicine (TCM). Characterized by a tricyclic carbon skeleton derived from abietic acid, these compounds have garnered significant scientific interest due to their wide spectrum of potent biological activities. For centuries, herbs containing these molecules have been used to treat ailments ranging from inflammatory conditions to cancers. Modern phytochemical and pharmacological studies are now elucidating the specific compounds responsible for these therapeutic effects and their mechanisms of action, paving the way for novel drug discovery and development. This guide provides a technical overview of abietane diterpenoids from key TCM sources, their biological activities, the experimental protocols used to evaluate them, and the signaling pathways they modulate.

Prominent TCM Sources of Abietane Diterpenoids

A variety of medicinal plants utilized in TCM are rich sources of abietane diterpenoids. The structural diversity of compounds isolated from these plants is vast, often featuring extensive oxidation, rearrangement, or glycosylation, which contributes to their varied pharmacological profiles.

-

Salvia miltiorrhiza (Danshen, 丹参): The dried root of this plant is a cornerstone of TCM for treating cardiovascular and cerebrovascular diseases. It is a rich source of highly oxygenated abietane diterpenoids, commonly known as tanshinones, which are responsible for its characteristic red color and many of its biological effects, including anti-inflammatory and cytotoxic properties.[1][2][3][4][5]

-

Tripterygium wilfordii (Lei Gong Teng, 雷公藤): Known as "Thunder God Vine," this potent plant has been used in TCM to treat autoimmune and inflammatory diseases like rheumatoid arthritis.[6] It produces triptolide, an abietane-type diterpenoid with powerful immunosuppressive, anti-inflammatory, and anticancer activities.[7][8][9][10] Its use is limited by significant toxicity, making the development of safer derivatives a key research goal.[8]

-

Torreya grandis (Fei Shu, 榧树): The seeds and arils of this coniferous tree are used in TCM for their insecticidal and digestive properties. Phytochemical investigations have revealed numerous abietane-type diterpenoids with significant antibacterial and anti-neuroinflammatory activities.[11][12][13][14]

-

Rabdosia rubescens (Dong Ling Cao, 冬凌草): This herb is used in folk medicine for treating esophageal cancer. Its primary active components are ent-kaurane diterpenoids, including oridonin, which exhibit remarkable antitumor and anti-inflammatory effects.[15][16][17][18]

-

Other Notable Sources: Abietane diterpenoids with significant cytotoxic and anti-inflammatory activities have also been isolated from various other TCM plants, including Nepeta bracteata[19][20], Clerodendrum species[21][22][23], Callicarpa bodinieri[24], and Caryopteris species[25][26].

Biological Activities and Quantitative Data

Abietane diterpenoids exhibit a broad range of pharmacological effects. The most extensively studied are their cytotoxic, anti-inflammatory, and antimicrobial activities. The following tables summarize the quantitative data for representative compounds.

Table 1: Cytotoxic Activity of Abietane Diterpenoids

| Compound Name(s) | Plant Source | Cancer Cell Line(s) | Activity (IC₅₀ / ED₅₀) | Reference(s) |

| Compound 18 | Torreya grandis | HT-29 (Colon), HCT 116 (Colon) | 7.37 µM, 6.55 µM | [27] |

| Militibetin A, Yunnannin A, Ferruginol | Salvia miltiorrhiza | P-388, HONE-1, HT-29 | 2.9-5.4 µg/mL | [1] |

| Compounds 2 and 4 | Nepeta bracteata | HCT-8 (Ileocecal) | 36.3 µM, 41.4 µM | [19] |

| Compounds 11, 12, 14, 15 | Premna szemaoensis | HCT-116 (Colon), HT-29 (Colon) | 8.8 - 34.3 µM | [28] |

| Compounds 1 and 2 | Clerodendrum bracteatum | HL-60 (Leukemia), A549 (Lung) | 21.22 µM, 10.91 µM (HL-60); 13.71 µM, 18.42 µM (A549) | [22] |

| Nepetaefolins F and G (6, 7) | Caryopteris nepetaefolia | Non-small-cell lung cancer (PDX model) | 6.3 - 9.0 µM | [26] |

| Compound 3 | Caryopteris mongolica | HeLa (Cervical) | 7.83 µM | [25] |

Table 2: Anti-inflammatory Activity of Abietane Diterpenoids

| Compound Name(s) | Plant Source | Assay / Target | Activity (IC₅₀) | Reference(s) |

| Compounds 1, 3, 4, 7 | Torreya grandis | NO Production (LPS-stimulated BV-2 microglia) | 38.4 - 67.9 µM | [11][12] |

| Compounds 4, 5, 16 | Salvia miltiorrhiza | TNF-α release (LPS-induced RAW 264.7) | 24.47 µM, 0.75 µM, 3.32 µM | [5] |

| Compounds 4, 5, 16 | Salvia miltiorrhiza | IL-6 release (LPS-induced RAW 264.7) | 2.66 µM, 0.29 µM, 2.00 µM | [5] |

| Compounds 2 and 4 | Nepeta bracteata | NO Production (LPS-stimulated RAW 264.7) | 19.2 µM, 18.8 µM | [19] |

| Various Diterpenoids (1, 4, 7, 20, 22, 38, 39, 43) | Clerodendrum trichotomum | NO Production | 5.6 - 16.1 µM | [23] |

| Bodinieric Acids B and F (2, 6) | Callicarpa bodinieri | Spleen Tyrosine Kinase (SYK) Inhibition | 7.2 µM, 10.7 µM | [24] |

Table 3: Antimicrobial Activity of Abietane Diterpenoids

| Compound Name(s) | Plant Source | Target Organism | Activity (MIC) | Reference(s) |

| Compounds 5 and 6 | Torreya grandis | Methicillin-resistant Staphylococcus aureus (MRSA) | 100 µM | [11][12] |

Experimental Protocols

The discovery and characterization of bioactive abietane diterpenoids rely on a series of standardized experimental procedures.

General Protocol for Isolation and Purification

The isolation of abietane diterpenoids from plant material is a multi-step process involving extraction and chromatographic separation.[22][28]

-

Plant Material Preparation: Air-dry the plant material (e.g., roots, stems, leaves) and grind it into a coarse powder.

-

Extraction:

-

Macerate or reflux the powdered plant material with an organic solvent. Common solvents include 90-95% ethanol, methanol, or 70% acetone.[22][28]

-

Perform the extraction multiple times (typically 3x) to ensure exhaustive recovery of compounds.

-

Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate, and n-butanol). This step separates compounds based on their polarity. Abietane diterpenoids are typically found in the less polar fractions (e.g., ethyl acetate).

-

-

Column Chromatography:

-

Subject the bioactive fraction to repeated column chromatography.

-

Silica Gel Chromatography: Use a gradient elution system (e.g., hexane-ethyl acetate or chloroform-methanol) to separate major compound classes.

-

Sephadex LH-20 Chromatography: Use methanol or a chloroform-methanol mixture for further purification, primarily to remove pigments and separate compounds by size.

-

Reversed-Phase (RP-C18) Chromatography: Employ a gradient of methanol-water or acetonitrile-water to separate compounds with fine resolution based on hydrophobicity.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Use semi-preparative or preparative HPLC as the final step to isolate pure compounds.

-

-

Structure Elucidation:

-

Determine the structures of the purified compounds using spectroscopic methods, including 1D NMR (¹H, ¹³C), 2D NMR (COSY, HSQC, HMBC), and High-Resolution Mass Spectrometry (HR-ESI-MS).[29][30]

-

Confirm the absolute configuration using X-ray crystallography or by comparing experimental and calculated Electronic Circular Dichroism (ECD) data.[11][24]

-

Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of mitochondrial reductase enzymes in living cells.[31][32]

-

Cell Seeding:

-

Harvest cells and perform a cell count using a hemocytometer or automated cell counter.

-

Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Create a series of serial dilutions of the compound in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells for vehicle control (medium with DMSO) and untreated control.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[33]

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS) and filter-sterilize it.

-

Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.

-

Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[31]

-

Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Protocol for Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and is crucial for studying signaling pathways. This protocol outlines the key steps for analyzing the effect of an abietane diterpenoid on a protein like NF-κB.[34][35]

-

Sample Preparation (Protein Lysate):

-

Culture cells and treat them with the abietane diterpenoid for the desired time.

-

Wash the cells with ice-cold PBS and lyse them by adding lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Sonicate or vortex briefly to shear DNA.[34]

-

Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.

-

Collect the supernatant containing the protein and determine the protein concentration using a standard assay (e.g., BCA or Bradford assay).

-

-

SDS-PAGE (Gel Electrophoresis):

-

Mix the protein lysate with SDS-PAGE sample buffer (containing a reducing agent like DTT or β-mercaptoethanol) and heat at 95-100°C for 5 minutes to denature the proteins.[34][35]

-

Load equal amounts of protein (e.g., 20-40 µg) per lane into the wells of a polyacrylamide gel. Include a pre-stained protein ladder to determine molecular weights.

-

Run the gel in running buffer until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF). This can be done using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-NF-κB p65) diluted in blocking buffer, typically overnight at 4°C with gentle shaking.[34]

-

Washing: Wash the membrane three times for 5-10 minutes each with washing buffer (TBST) to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Washing: Repeat the washing step to remove the unbound secondary antibody.

-

-

Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Detect the signal using an imaging system (e.g., CCD camera-based imager) or by exposing the membrane to X-ray film. The intensity of the band corresponds to the amount of the target protein.

-

Visualization of Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

Diagram 1: General Workflow for Bioactive Compound Isolation

Caption: A simplified flowchart for the bioassay-guided isolation of abietane diterpenoids.

Diagram 2: Experimental Workflow for MTT Assay

Caption: Step-by-step experimental workflow for determining cytotoxicity using the MTT assay.

Diagram 3: Inhibition of NF-κB Signaling Pathway

Caption: Mechanism of anti-inflammatory action via inhibition of the NF-κB pathway.

References

- 1. New abietane norditerpenoid from Salvia miltiorrhiza with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diterpenoids from Salvia miltiorrhiza and Their Immune-Modulating Activity. | Semantic Scholar [semanticscholar.org]

- 3. Functional Characterization of a 2OGD Involved in Abietane-Type Diterpenoids Biosynthetic Pathway in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diterpenoids from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of highly oxygenated abietane diterpenoids from Salvia miltiorrhiza and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Triptolide and its expanding multiple pharmacological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Abietane-Type Diterpenoids from the Arils of Torreya grandis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial abietane-type diterpenoids from Torreya grandis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Oridonin from Rabdosia rubescens: An emerging potential in cancer therapy – A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rabdosia rubescens (Hemsl.) H. Hara: A potent anti-tumor herbal remedy - Botany, phytochemistry, and clinical applications and insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. theinterstellarplan.com [theinterstellarplan.com]

- 18. researchgate.net [researchgate.net]

- 19. Inflammatory and Cytotoxic Activities of Abietane Terpenoids from Nepeta bracteata Benth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Abietane Diterpenoids Isolated from Clerodendrum bracteatum and Their Antioxidant and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Abietane Diterpenoids from the Roots of Clerodendrum trichotomum and Their Nitric Oxide Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Isolation, Characterization, and Structure-Activity Relationship Analysis of Abietane Diterpenoids from Callicarpa bodinieri as Spleen Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Abietane diterpenoids and iridoids from Caryopteris mongolica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Nepetaefolins A-J, Cytotoxic Chinane and Abietane Diterpenoids from Caryopteris nepetaefolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Diterpenoids from Torreya grandis and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Isolation, identification and bioactivities of abietane diterpenoids from Premna szemaoensis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Isodons A−H, <i>seco</i>-abietane and abietane-type diterpenoids from <i>Isodon</i> <i>lophanthoides</i>: isolation, structural elucidation, and anti-cholestatic activity [cjnmcpu.com]

- 30. Isodons A-H, seco-abietane and abietane-type diterpenoids from Isodon lophanthoides: isolation, structural elucidation, and anti-cholestatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchhub.com [researchhub.com]

- 32. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 33. texaschildrens.org [texaschildrens.org]

- 34. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 35. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

Methodological & Application

Lophanthoidin E: A Detailed Protocol for Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Authors: [Your Name/Institution]

Date: November 18, 2025

Abstract

Lophanthoidin E, a promising diterpenoid compound, has garnered significant interest within the scientific community due to its potential therapeutic applications. This document provides a comprehensive protocol for the extraction and purification of this compound from its natural source, Lophanthus chinensis. The methodologies outlined herein are designed to yield a high-purity product suitable for further research and development. This protocol includes detailed steps for extraction, fractionation, and chromatographic purification, along with data presentation in tabular format for clarity and a visual workflow diagram to guide researchers through the process.

Introduction

Diterpenoids are a class of natural products that have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This compound, isolated from the aerial parts of Lophanthus chinensis (Lamiaceae), is an abietane diterpene that holds potential for drug discovery and development.[1][2] The successful isolation and purification of this compound are critical preliminary steps for its pharmacological evaluation and elucidation of its mechanism of action. This protocol presents a robust and reproducible method for obtaining this compound in a highly purified form.

Materials and Methods

Plant Material

-

Source: Dried aerial parts of Lophanthus chinensis Benth.

-

Collection and Preparation: The plant material should be collected during the flowering season and authenticated by a plant taxonomist. The aerial parts (leaves and stems) are air-dried in the shade at room temperature and then ground into a coarse powder.

Reagents and Equipment

A comprehensive list of required reagents and equipment is provided in the table below. All solvents should be of analytical or HPLC grade.

| Reagents | Equipment |

| Ethanol (95%) | Grinder/Mill |